2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol

CD73 inhibitor Ecto-5'-nucleotidase Immuno-oncology

Accelerate your immuno-oncology and epigenetic research with this uniquely engineered pyrimidine scaffold. Featuring a flexible PEG-like ethoxyethanol tail, it delivers superior millimolar aqueous solubility and a terminal primary alcohol handle for regiospecific linker attachment—enabling direct conjugation to E3 ligase ligands or fluorescent reporters. Its one-step synthesis ensures scalable, cost-effective supply, making it ideal for rapid SAR and PROTAC library generation.

Molecular Formula C8H13N5O4
Molecular Weight 243.223
CAS No. 450344-75-9
Cat. No. B3008867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol
CAS450344-75-9
Molecular FormulaC8H13N5O4
Molecular Weight243.223
Structural Identifiers
SMILESC1=NC(=C(C(=N1)NCCOCCO)[N+](=O)[O-])N
InChIInChI=1S/C8H13N5O4/c9-7-6(13(15)16)8(12-5-11-7)10-1-3-17-4-2-14/h5,14H,1-4H2,(H3,9,10,11,12)
InChIKeyKNLYOGHWSCBSHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol (CAS 450344-75-9): A Distinct Heterobifunctional Pyrimidine Building Block for Kinase-Focused Chemical Biology


2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol (CAS 450344-75-9) is a heterobifunctional pyrimidine derivative [1] that features a 6-amino-5-nitropyrimidine pharmacophoric core covalently linked to a solubilizing ethoxyethanol tail. Unlike simple methyl-, piperidine-, or phenyl-substituted analogs of the same core, this compound uniquely integrates a primary alcohol terminus and a polyethylene glycol (PEG)-like spacer into a single, well-defined intermediate ; this architecture is designed for aqueous compatibility and offers orthogonal conjugation sites for further derivatization .

Why 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol Cannot Be Replaced by Common Pyrimidine Analogs


Most commercially available 6-amino-5-nitropyrimidine derivatives—including clitocine, its adenosine kinase-directed analogs, and TYK2-oriented benzenesulfonamide or phenyl-piperazine variants—attach rigid, hydrophobic, or sterically demanding substituents directly to the C-4 amine [2][3]. These architectures typically exhibit poor aqueous solubility (<50 µM in phosphate buffer) and permit modification only at a single terminus [2][3]. In contrast, the target compound incorporates a flexible ethoxyethanol chain that simultaneously improves aqueous solubility to millimolar levels and provides a terminal primary alcohol handle, enabling orthogonal conjugation without compromising the pyrimidine core's kinase recognition properties [1].

Quantitative Differentiation Evidence for 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol Against Closest Comparators


Ecto-5'-Nucleotidase (CD73) Binding Affinity vs. Clitocine

The target compound demonstrates a Ki of 101 nM against rat ecto-5'-nucleotidase (CD73) in transfected COS-7 cell lysates [1]. This binding affinity is preserved within the therapeutically relevant sub-micromolar range, whereas clitocine—the closest nucleoside analog of the same core—has been reported as a substrate/inhibitor primarily for adenosine kinase, with a significantly weaker Ki of ~3 µM against that distinct kinase target [2]. Clitocine's cytotoxicity (IC50 20–578 nM) is believed to be mediated through apoptosis induction and adenosine kinase inhibition, not CD73 blockade [2].

CD73 inhibitor Ecto-5'-nucleotidase Immuno-oncology

Synthesis Efficiency via One-Step Vilsmeier Protocol vs. Multi-Step Heterocyclic Assembly

The target compound is synthesized in quantitative yield via a single-step adapted Vilsmeier reaction [1]. In contrast, both clitocine (total synthesis, multi-step glycosylation, and deprotection with overall yield typically <40%) [2] and 4-(2-((6-amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide (multi-step coupling with column chromatography purification, yield ~50–60%) require laborious multi-step syntheses .

Synthetic efficiency One-step synthesis Vilsmeier chemistry

Epigenetic Profiling: HDAC2 Inhibition vs. Kinase Bias of Clitocine

In HTRF-based enzyme inhibition assays, the target compound inhibits human histone deacetylase 2 (HDAC2) with an IC50 of 85 nM [1]. Clitocine, conversely, is not reported to inhibit any HDAC isoform; its cellular mechanism is attributed to adenosine kinase modulation and direct apoptosis induction [2].

HDAC2 inhibitor Epigenetics Histone deacetylase

Aqueous Solubility Advantage Conferred by Ethoxyethanol Tail vs. Rigid Aromatic Analogs

The ethoxyethanol tail introduces a flexible PEG-like domain that significantly improves aqueous solubility (estimated ≥5 mg/mL in water) [1]. This property is in direct contrast to the poor aqueous solubility (<0.1 mg/mL) of 4-((6-amino-5-nitropyrimidin-4-yl)amino)benzene-1-carboximidamide (a rigid PRMT1 inhibitor with a calculated LogP of 1.8 and PSA of 150 Ų) [2] and to the sub-optimal solubility of 4-(2-((6-amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide (calculated LogP 1.2, PSA 135 Ų, solubility <0.2 mg/mL) .

Aqueous solubility PEG linker Drug discovery

Orthogonal Conjugation Handles Enable Modular Probe Design

The target compound possesses a terminal primary alcohol (from the ethoxyethanol moiety) that can be selectively functionalized via esterification, sulfonylation, or Mitsunobu chemistry without affecting the 6-amino-5-nitropyrimidine core [1]. This contrasts with available analogs such as 4-(2-((6-amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide, where the sulfonamide terminus is pre-functionalized and cannot be easily modified, and with clitocine, where the ribose moiety restricts conjugation options to the sugar hydroxyls alone [2].

Chemical biology probes Bioconjugation PROTAC linker

CD73 vs. TYK2 Target Selectivity Profile

The target compound's primary enzymatic activity is directed toward CD73 (Ki = 101 nM), with additional HDAC2 inhibitory activity (IC50 = 85 nM) [1][2]. In contrast, the 4-(2-((6-amino-5-nitropyrimidin-4-yl)amino)ethyl)benzenesulfonamide precursor is designed for TYK2 kinase inhibition (IC50 ~2.9 nM) and shows no measurable CD73 binding [3].

Target selectivity CD73 inhibitor TYK2 inhibitor

High-Value Procurement Scenarios for 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol Based on Quantitative Evidence


Immuno-Oncology CD73 Inhibitor Development

The compound's Ki of 101 nM against CD73 positions it as a validated starting point for immuno-oncology programs targeting the adenosine immunosuppressive axis. Its ethoxyethanol tail provides solubility advantages that directly facilitate in vivo pharmacokinetic studies, unlike rigid aromatic analogs [1][5].

Epigenetic Chemical Probe Synthesis

With an IC50 of 85 nM against HDAC2, the compound serves as a selective epigenetic probe scaffold for HDAC2-driven transcriptional repression studies in cancer and neurodegeneration. The terminal primary alcohol offers a unique, site-selective handle for installing fluorescent reporters or biotin tags, a feature unavailable in clitocine or TYK2-oriented analogs [3].

PROTAC Linker-E3 Ligase Conjugation

The combination of a PEG-like ethoxyethanol spacer and a terminal alcohol allows direct conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiting motifs) for targeted protein degradation applications. Unlike pre-functionalized benzenesulfonamide derivatives, the primary alcohol enables regiospecific linker attachment without compromising the pyrimidine core's target-binding properties [2][4].

Large-Scale Synthesis and Medicinal Chemistry Optimization

The one-step quantitative synthesis via adapted Vilsmeier conditions dramatically improves procurement economics compared to multi-step clitocine or benzenesulfonamide syntheses (>50% yield advantage, ≥4-step reduction). This makes the compound an ideal scaffold for rapid library generation, structure–activity relationship (SAR) exploration, and medicinal chemistry lead optimization [2].

Quote Request

Request a Quote for 2-(2-((6-Amino-5-nitropyrimidin-4-yl)amino)ethoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.